Structural Differentiation: Unique Tripeptide Sequence (Ala-Asn-APPA) vs. Plumbemycin A (Ala-Asp-APPA) Defines Distinct Molecular Properties
Plumbemycin B is a tripeptide composed of L-alanine, L-asparagine, and the C-terminal warhead (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), with the sequence L-Ala-L-Asn-D-APPA [1]. Its closest analog, Plumbemycin A, differs by a single amino acid substitution, containing L-aspartic acid instead of L-asparagine, resulting in the sequence L-Ala-L-Asp-D-APPA . This specific substitution leads to a measurable difference in molecular weight (Plumbemycin B: 380.29 g/mol vs. Plumbemycin A: 381.28 g/mol) and, critically, alters the net charge and hydrophobicity of the molecule, which are primary determinants of its interaction with cellular transporters and target enzyme active sites.
| Evidence Dimension | Peptide Sequence and Molecular Weight |
|---|---|
| Target Compound Data | Sequence: L-Ala-L-Asn-D-APPA; Molecular Weight: 380.29 g/mol |
| Comparator Or Baseline | Plumbemycin A: Sequence: L-Ala-L-Asp-D-APPA; Molecular Weight: 381.28 g/mol |
| Quantified Difference | Single amino acid substitution (Asn for Asp); Molecular weight difference: 0.99 g/mol |
| Conditions | Structural elucidation by NMR and mass spectrometry from isolated natural products of S. plumbeus fermentation [REFS-1, REFS-2]. |
Why This Matters
The unique amino acid sequence dictates specific molecular recognition by bacterial oligopeptide transporters (Opp) and influences intracellular release kinetics of the active APPA warhead, making Plumbemycin B a non-substitutable probe for studying peptide transport and threonine metabolism.
- [1] Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry, 41(3), 573–579. View Source
